2-Methylethcathinone

Descripción

Propiedades

IUPAC Name |

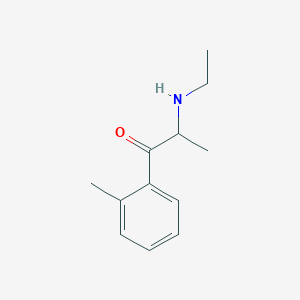

2-(ethylamino)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13-10(3)12(14)11-8-6-5-7-9(11)2/h5-8,10,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQUHAZEXMTKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342761 | |

| Record name | 2-(Ethylamino)-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439439-84-5 | |

| Record name | 2-Methylethcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439439845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLETHCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414NIC58CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Scheme Overview

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | α-Bromination of arylketone | Bromine (Br2), HBr, dichloromethane (CH2Cl2), rt, 1 h | Formation of α-bromoketone intermediate |

| 2 | Nucleophilic substitution | Appropriate amine hydrochloride salt, triethylamine (NEt3), CH2Cl2 or CHCl3, rt to reflux, 24 h | Formation of cathinone freebase |

| 3 | Salt formation (optional) | HCl-dioxane or HBr-AcOH, room temperature, 1 h | Conversion to hydrochloride or hydrobromide salt |

- rt = room temperature

- The freebase is often unstable and thus converted to a stable hydrochloride or hydrobromide salt for isolation and storage.

Detailed Synthetic Procedure for this compound

Starting Material Preparation

- The precursor for 2-MEC is typically 2-methylpropiophenone (an arylketone with a methyl group at the 2-position).

- This arylketone undergoes α-bromination to introduce a bromine atom adjacent to the carbonyl group, forming an α-bromoketone intermediate.

α-Bromination

- The α-bromination is carried out by treating the arylketone with bromine (Br2) in the presence of hydrobromic acid (HBr) and a solvent such as dichloromethane (CH2Cl2).

- The reaction is typically performed at room temperature for about one hour.

- This step introduces the bromine atom at the α-position, which is crucial for the next substitution step.

Nucleophilic Substitution with Ethylamine

- The α-bromoketone is then reacted with ethylamine hydrochloride in the presence of a base such as triethylamine (NEt3).

- The reaction is conducted in dichloromethane or chloroform, either at room temperature or under reflux conditions for approximately 24 hours.

- This step replaces the bromine with the ethylamino group, yielding the freebase form of this compound.

Salt Formation

- Due to the instability of the freebase, the product is typically converted into a salt form for stability and ease of handling.

- Hydrochloride salt formation is achieved by treatment with HCl in dioxane or hydrobromide salt via HBr in acetic acid.

- This salt form is the typical isolated form of 2-MEC in forensic and analytical settings.

Analytical Data and Sample Preparation for this compound

- For analytical purposes, 2-MEC is often prepared as a dilute solution (~5 mg/mL) in deuterium oxide (D2O) with internal standards such as maleic acid for quantitative NMR or methanol for GC-MS analysis.

- Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method used to confirm the identity of 2-MEC, with typical parameters as follows:

| Parameter | Value |

|---|---|

| Sample concentration | ~4 mg/mL, base extracted into chloroform |

| GC Column | DB-1 MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Temperature Program | 100°C for 1 min, ramp 12°C/min to 300°C, hold 30 min |

| Injection Volume | 1 µL, split ratio 25:1 |

| MS Scan Range | 34–550 amu |

| Retention Time | ~7.3 minutes |

- The mass spectrum shows characteristic fragmentation patterns with molecular ion peaks at m/z 180, consistent with 2-MEC hydrochloride salt.

Summary Table of Preparation Methods

| Step No. | Process | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | α-Bromination | Br2/HBr/CH2Cl2, rt, 1 h | Produces α-bromoketone intermediate |

| 2 | Nucleophilic substitution | Ethylamine HCl, NEt3, CH2Cl2 or CHCl3, rt to reflux, 24 h | Forms 2-MEC freebase |

| 3 | Salt formation | HCl-dioxane or HBr-AcOH, rt, 1 h | Stabilizes product as hydrochloride or hydrobromide salt |

Research Findings and Notes

- The synthetic route is versatile and adaptable to various cathinone derivatives by changing the arylketone or amine reagents.

- The freebase form of cathinones, including 2-MEC, is unstable, necessitating salt formation for isolation.

- Analytical methods such as GC-MS and NMR are critical for confirming the identity and purity of synthesized 2-MEC.

- The described synthetic methods are widely referenced in forensic chemistry literature and are used for identification of illicit synthetic cathinones.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylethcathinone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols or amines.

Substitution: Various substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Halogenation and nitration reactions are common, using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Analytical Chemistry

- Reference Standard : 2-Methylethcathinone serves as a reference standard in analytical chemistry for identifying and quantifying synthetic cathinones in various samples.

- Separation Techniques : Methods such as gas chromatography-mass spectrometry (GC-MS) have been validated for the separation and analysis of this compound from other similar compounds .

2. Neuropharmacology

- Neurotransmitter Studies : Research has focused on its effects on neurotransmitter systems, particularly its potential neurotoxicity and psychoactive properties .

- Comparative Studies : Studies comparing this compound with other analogs like mephedrone and methylone reveal differences in potency and selectivity for monoamine transporters .

3. Toxicology

- Case Studies : Toxicology reports have documented symptoms of intoxication associated with recreational use, including agitation and tachycardia. These findings underscore the importance of understanding the risks linked to this compound .

Research indicates that this compound exhibits stimulant properties similar to other synthetic cathinones. It primarily acts as a reuptake inhibitor for monoamines, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced mood, energy, and alertness .

Case Studies

1. Toxicology Reports

- A notable study analyzed toxicology reports from emergency departments where patients exhibited symptoms after using this compound. The symptoms included agitation, tachycardia, and hypertension, highlighting the compound's potential risks when used recreationally .

2. Forensic Analysis

Mecanismo De Acción

2-Methylethcathinone exerts its effects by interacting with monoamine transporters, including dopamine, serotonin, and norepinephrine transporters. It acts as a substrate for these transporters, leading to increased release and inhibited reuptake of these neurotransmitters. This results in heightened synaptic concentrations and enhanced stimulant effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

2-MEC is part of a family of substituted cathinones with variations in alkyl chain length, substituent positions, and N-alkyl groups. Key structural analogues include:

| Compound | Substituent Position | N-Alkyl Group | Key Structural Feature |

|---|---|---|---|

| 2-MEC | β-methyl | Ethyl | Methyl at β-carbon, ethylamine side chain |

| 3-MEC | β-methyl | Ethyl | Methyl at β-carbon, positional isomer[*] |

| 4-MEC | β-methyl | Ethyl | Methyl at β-carbon, positional isomer[*] |

| 2-MMC | β-methyl | Methyl | Methyl at β-carbon, methylamine side chain |

| Ethcathinone | None | Ethyl | No β-methyl substitution |

| 4-CEC | Para-chloro phenyl | Ethyl | Chlorophenyl ring substitution |

*Positional isomers differ in the methyl group’s placement on the ethyl chain.

Analytical Differentiation

GC-MS and GC/IR are critical for distinguishing isomers like 2-MEC, 3-MEC, and 4-MEC. Although these compounds share nearly identical mass spectra, their infrared (IR) spectra exhibit distinct features:

Orthogonal analytical methods (e.g., GC/IR combined with GC-MS) are essential for unambiguous identification.

Pharmacological and Toxicological Profiles

- Receptor Affinity: Unlike 3-MMC (a methylmethcathinone derivative), 2-MEC shows weaker inhibition of serotonin transporters, leading to a more dopaminergic profile.

- Toxicity: Limited human data exist, but animal studies suggest lower acute toxicity compared to 4-MEC, which is associated with severe cardiovascular effects.

Forensic and Regulatory Considerations

- Prevalence : 2-MEC is less commonly reported in drug seizures than 3-MMC or 4-MEC, likely due to its milder psychoactive effects.

- Legality : Unlike 3-MMC (scheduled in many jurisdictions), 2-MEC remains unregulated in some regions, complicating law enforcement responses.

Research and Clinical Implications

2-MEC’s unique properties make it a valuable candidate for studying structure-activity relationships (SAR) in cathinones. However, the lack of comprehensive toxicological data underscores the need for further research.

Data Tables

Table 1: Analytical Signatures of Selected Cathinones

| Compound | GC-MS (Key Fragments) | GC/IR (Key Peaks, cm⁻¹) |

|---|---|---|

| 2-MEC | m/z 58, 91, 149 | 1237, 1229, 948 |

| 3-MEC | m/z 58, 91, 149 | Distinct fingerprint[*] |

| 4-MEC | m/z 58, 91, 149 | Distinct fingerprint[*] |

| 2-MMC | m/z 58, 91, 135 | 1245, 1210 |

Actividad Biológica

2-Methylethcathinone (2-MEC) is a synthetic cathinone, a class of psychoactive substances that are structurally similar to cathinone, the active ingredient in the khat plant. Synthetic cathinones have gained attention due to their stimulant effects and potential for abuse. This article aims to explore the biological activity of 2-MEC, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Classification

2-MEC is classified as a substituted cathinone, specifically a β-keto phenethylamine. Its chemical structure is characterized by a methyl group at the second position of the ethcathinone backbone. The structural formula can be represented as follows:

Comparison with Other Cathinones

| Compound | Chemical Structure | CAS Number |

|---|---|---|

| This compound | 2-MEC | Not available |

| 3-Methylethcathinone | 3-MEC | Not available |

| 4-Methylethcathinone | 4-MEC | Not available |

Stimulant Properties

Research indicates that 2-MEC exhibits stimulant properties similar to other synthetic cathinones. It primarily acts as a reuptake inhibitor for monoamines, particularly dopamine, norepinephrine, and serotonin. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood, energy, and alertness.

Case Studies

-

Case Study: Toxicology Reports

- A study analyzed toxicology reports from emergency departments where patients exhibited symptoms of intoxication after using 2-MEC. Symptoms included agitation, tachycardia, and hypertension. The findings highlighted the need for awareness regarding the potential risks associated with recreational use of this compound .

- Case Study: Forensic Analysis

Neurotransmitter Interaction

The primary mechanism of action for 2-MEC involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, contributing to its stimulant effects:

- Dopamine : Enhances reward pathways, leading to euphoria.

- Norepinephrine : Increases arousal and alertness.

- Serotonin : Influences mood regulation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of synthetic cathinones indicates that modifications to the molecular structure can significantly affect their potency and selectivity for neurotransmitter transporters .

Safety and Toxicity

The safety profile of 2-MEC remains under investigation. Reports suggest potential adverse effects including:

- Cardiovascular complications (e.g., hypertension)

- Neurological symptoms (e.g., seizures)

- Psychological effects (e.g., anxiety, paranoia)

Toxicological Data

| Effect | Observed Outcome |

|---|---|

| Cardiovascular | Tachycardia, hypertension |

| Neurological | Agitation, seizures |

| Psychological | Anxiety, paranoia |

Q & A

Q. How can researchers ensure ethical reporting of this compound studies involving human-derived samples?

- Methodology : Adhere to institutional review board (IRB) protocols for anonymizing donor information. Disclose sample demographics (age, sex) and preprocessing steps (e.g., pooling, storage conditions). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.